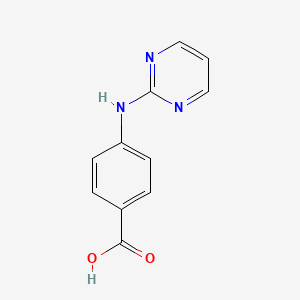

Ácido 4-(pirimidin-2-ilamino)benzoico

Descripción general

Descripción

4-(Pyrimidin-2-ylamino)benzoic acid, also known as 4-aminopyrimidine-2-carboxylic acid, is an organic compound that serves as a building block for many other compounds. It is a versatile compound that has a wide range of applications in the scientific community. It has been used in the synthesis of a variety of compounds, including polymers, dyes, and drugs, as well as in the research of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Desarrollo de medicamentos antimaláricos

“Ácido 4-(pirimidin-2-ilamino)benzoico” se ha utilizado en el desarrollo de una nueva clase de inhibidores de Pf-DHFR . Estos inhibidores están diseñados para combatir el problema de la resistencia a los medicamentos en el tratamiento de la malaria. El compuesto se utilizó como sustituto en las posiciones 4 y 6 de un núcleo de pirimidina . Los compuestos resultantes mostraron una actividad antimalárica significativa contra cepas de Plasmodium falciparum tanto sensibles a la cloroquina como resistentes a la cloroquina .

Síntesis de derivados de pirimidina

Este compuesto se ha utilizado en la síntesis de derivados de pirimidina . Las reacciones se realizaron en condiciones de reflujo en etanol para producir ácidos 4-((4-arilpirimidin-2-il)amino)benzoicos .

Preparación de nilotinib

“this compound” se puede utilizar en la preparación de nilotinib (AMN-107) , un inhibidor de la tirosina quinasa. Este inhibidor se utiliza en el tratamiento de ciertos tipos de leucemia.

Evaluación biológica

El compuesto se ha utilizado en la evaluación biológica de trastornos antiprotozoarios, antineoplásicos, antifúngicos, antimicrobianos e inmunitarios . Esto se debe a su papel en la inhibición de la dihidrofolato reductasa (DHFR), una enzima abundante en casi todas las células eucariotas y procariotas .

Síntesis química

“this compound” se utiliza en síntesis química . Es un componente clave en la síntesis de varios compuestos químicos debido a su estructura y reactividad únicas .

Ciencia de los materiales

En el campo de la ciencia de los materiales, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Su estructura molecular puede contribuir a la formación de materiales complejos con aplicaciones potenciales en diversas industrias .

Safety and Hazards

Direcciones Futuras

The future directions of research on 4-(Pyrimidin-2-ylamino)benzoic acid could involve further exploration of its potential applications in medical and scientific research. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists .

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a crucial role in cellular differentiation and proliferation .

Mode of Action

4-(Pyrimidin-2-ylamino)benzoic acid interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .

Biochemical Pathways

The interaction of 4-(Pyrimidin-2-ylamino)benzoic acid with RXRα affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and survival . The antagonistic action of the compound on RXRα can lead to the inhibition of this pathway, affecting the downstream cellular processes .

Result of Action

The binding of 4-(Pyrimidin-2-ylamino)benzoic acid to RXRα leads to significant molecular and cellular effects. It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential candidate for anticancer therapy .

Análisis Bioquímico

Biochemical Properties

4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is involved in various cellular processes, including gene expression and cell signaling pathways. The nature of this interaction involves binding to the ligand-binding domain of RXRα, leading to inhibition of its activity and subsequent effects on cellular functions.

Cellular Effects

The effects of 4-(Pyrimidin-2-ylamino)benzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pyrimidin-2-ylamino)benzoic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase . This compound also affects cell proliferation and viability, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ligand-binding domain of RXRα with high affinity, leading to inhibition of its activity . This inhibition results in the downregulation of RXRα target genes, which are involved in cell proliferation and survival. Additionally, 4-(Pyrimidin-2-ylamino)benzoic acid induces apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Pyrimidin-2-ylamino)benzoic acid change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(Pyrimidin-2-ylamino)benzoic acid remains stable under specific conditions, allowing for sustained inhibition of RXRα activity and prolonged effects on cell signaling pathways and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(Pyrimidin-2-ylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits RXRα activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 4-(Pyrimidin-2-ylamino)benzoic acid may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-(Pyrimidin-2-ylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism affects its bioavailability, efficacy, and toxicity. Enzymes involved in the metabolism of 4-(Pyrimidin-2-ylamino)benzoic acid include cytochrome P450 enzymes, which catalyze its biotransformation into active or inactive metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, impacting its overall biological activity.

Transport and Distribution

The transport and distribution of 4-(Pyrimidin-2-ylamino)benzoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions affect the localization and accumulation of 4-(Pyrimidin-2-ylamino)benzoic acid, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s interactions with biomolecules and its overall biological activity. For example, the localization of 4-(Pyrimidin-2-ylamino)benzoic acid to the nucleus allows it to interact with nuclear receptors like RXRα, modulating gene expression and cellular processes.

Propiedades

IUPAC Name |

4-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649927 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920287-46-3 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

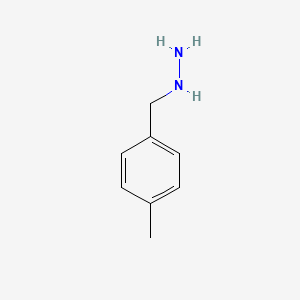

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)